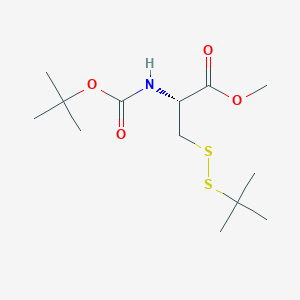
Boc-Cys(stbu)-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-tert-butylmercapto-L-cysteine methyl ester: is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is characterized by the presence of a tert-butyl group attached to the sulfur atom and a Boc (tert-butoxycarbonyl) group protecting the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-S-tert-butylmercapto-L-cysteine methyl ester typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using tert-butyl mercaptan, followed by the protection of the amino group with tert-butoxycarbonyl chloride. The final step involves esterification of the carboxyl group with methanol .
Industrial Production Methods: Industrial production of Boc-S-tert-butylmercapto-L-cysteine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-S-tert-butylmercapto-L-cysteine methyl ester undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and tert-butyl groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid in the presence of scavengers like water or triisopropylsilane.
Major Products Formed:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Free amino and thiol groups, leading to unprotected cysteine.
Scientific Research Applications
Chemistry: Boc-S-tert-butylmercapto-L-cysteine methyl ester is widely used in solid-phase peptide synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It allows for the incorporation of cysteine residues into peptides and proteins, facilitating the study of disulfide bond formation and protein folding .
Medicine: In medicinal chemistry, Boc-S-tert-butylmercapto-L-cysteine methyl ester is used in the development of peptide-based drugs. Its protective groups ensure that the cysteine residues remain intact during the synthesis and modification of therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other bioactive molecules .
Mechanism of Action
The mechanism of action of Boc-S-tert-butylmercapto-L-cysteine methyl ester involves the protection of the amino and thiol groups of cysteine. The Boc group prevents unwanted reactions at the amino group, while the tert-butyl group protects the thiol group. These protective groups can be removed under specific conditions, allowing for the controlled release of the free amino and thiol groups. This controlled deprotection is crucial in peptide synthesis, as it ensures the correct formation of peptide bonds and disulfide linkages .
Comparison with Similar Compounds
Fmoc-S-tert-butylmercapto-L-cysteine: Similar to Boc-S-tert-butylmercapto-L-cysteine methyl ester but uses the Fmoc (fluorenylmethyloxycarbonyl) group for amino protection.
Boc-S-trityl-L-cysteine: Uses the trityl group for thiol protection instead of the tert-butyl group.
Fmoc-S-trityl-L-cysteine: Combines the Fmoc group for amino protection and the trityl group for thiol protection.
Uniqueness: Boc-S-tert-butylmercapto-L-cysteine methyl ester is unique due to its combination of Boc and tert-butyl protective groups. This combination provides robust protection during peptide synthesis, ensuring high yield and purity of the final product. The methyl ester group also facilitates the incorporation of the compound into peptides .
Properties
IUPAC Name |
methyl (2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S2/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-20-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYOJTFOVGAWTL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)
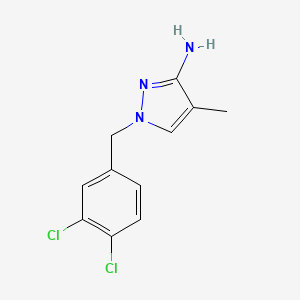
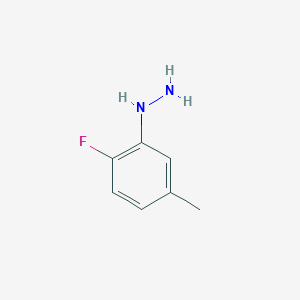
![N-[(furan-2-yl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2716269.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2716270.png)
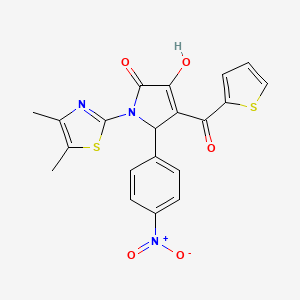
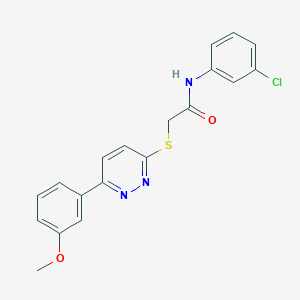
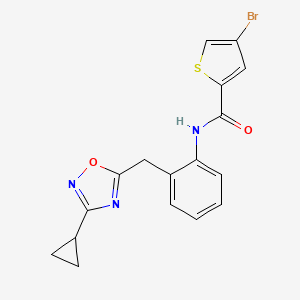
![4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2716280.png)
![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)
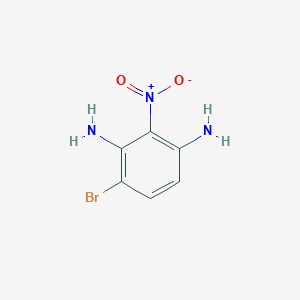
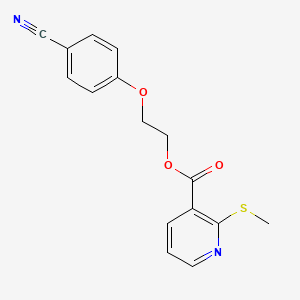
![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
![[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)
